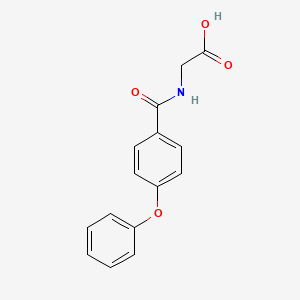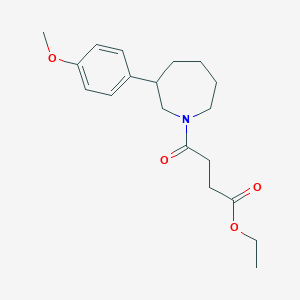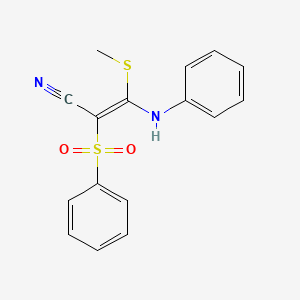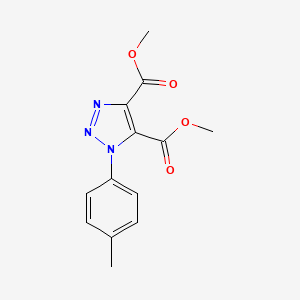![molecular formula C20H18N4O5 B2408165 Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 381701-40-2](/img/structure/B2408165.png)
Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including an ethyl group, an amino group, a furan ring, a pyrrolo[3,2-b]quinoxaline ring, and a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrrolo[3,2-b]quinoxaline core is a fused ring system that includes a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoxaline ring (a fused ring system with two nitrogen atoms). Attached to this core is a furan ring (a five-membered ring with one oxygen atom) via an ester linkage .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The ester group (-COO-) could undergo hydrolysis or other reactions typical of esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amino groups could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Researchers have been focusing on the synthesis of novel heterocyclic compounds using various derivatives, including pyrroloquinoxaline derivatives. These compounds are synthesized through reactions involving amino acids, esters, and halides, under specific conditions to form complex structures with potential biological and chemical applications (Bakhite et al., 1995), (Sal’nikova et al., 2017).
Fluorinated Derivatives for Chemical Synthesis
The synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline derivatives illustrates the versatility of these compounds in chemical synthesis. Such reactions often involve multiple steps, including bromination, amination, and hydrolysis, to achieve the desired fluorinated products (Kotovskaya et al., 1999).
Antimicrobial Applications
Certain derivatives have been synthesized and evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. This involves the synthesis of various derivatives through reactions with different chemical groups, leading to compounds with potential therapeutic applications (Nahas & Abdel-Hafez, 2005).
Advanced Material Applications
The synthesis and characterization of compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrate the potential of these derivatives in advanced materials science. Studies focus on molecular, structural, and morphological characterizations to explore their utility in applications like photodiodes and organic electronics (Singh et al., 2014).
Photovoltaic Properties and Device Fabrication
The exploration of photovoltaic properties in derivatives and their applications in organic–inorganic photodiode fabrication highlight the multifaceted uses of these compounds. The synthesis of specific quinoline derivatives and their incorporation into device structures demonstrate their potential in enhancing photovoltaic performance (Zeyada et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-2-27-20(26)15-16-18(23-13-7-4-3-6-12(13)22-16)24(17(15)21)9-11-29-19(25)14-8-5-10-28-14/h3-8,10H,2,9,11,21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXOEUMEKHIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CO4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)






